1,3-Bis(4-acetylphenyl)thiourea

Beschreibung

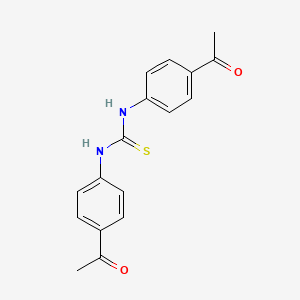

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

42084-03-7 |

|---|---|

Molekularformel |

C17H16N2O2S |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

1,3-bis(4-acetylphenyl)thiourea |

InChI |

InChI=1S/C17H16N2O2S/c1-11(20)13-3-7-15(8-4-13)18-17(22)19-16-9-5-14(6-10-16)12(2)21/h3-10H,1-2H3,(H2,18,19,22) |

InChI-Schlüssel |

WSNPLHQUYQOJFP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)C |

Herkunft des Produkts |

United States |

Structural Elucidation and Conformational Analysis of 1,3 Bis 4 Acetylphenyl Thiourea

Spectroscopic Characterization Techniques for Structural Confirmation

The initial confirmation of the successful synthesis of 1,3-bis(4-acetylphenyl)thiourea relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework and the presence of specific functional groups, ensuring the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of organic molecules in solution.

In the ¹H NMR spectrum of related thiourea (B124793) derivatives, distinct signals corresponding to the different types of protons are observed. For instance, the N-H protons of the thiourea group typically appear as broad singlets at downfield chemical shifts, often in the range of δ 8.82-13.21 ppm. nih.govnih.gov Aromatic protons from the phenyl rings would be expected to resonate in the aromatic region, typically between δ 7.22 and 8.92 ppm. nih.gov The acetyl group's methyl protons would give rise to a characteristic singlet, likely around δ 2.60 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. A key indicator of the thiourea moiety is the signal for the thiocarbonyl carbon (C=S), which typically appears at a downfield chemical shift, for example, around δ 177.7-181.5 ppm. nih.govmdpi.com The carbonyl carbon of the acetyl group would also have a characteristic resonance, generally in the range of δ 166.9 ppm. mdpi.com The various carbon atoms of the phenyl rings would produce a series of signals in the aromatic region of the spectrum. mdpi.com

Table 1: Representative NMR Data for Thiourea Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-H (Thiourea) | 8.82 - 13.21 nih.govnih.gov |

| ¹H | Aromatic (Phenyl) | 7.22 - 8.92 nih.gov |

| ¹H | -CH₃ (Acetyl) | ~2.60 nih.gov |

| ¹³C | C=S (Thiocarbonyl) | 177.7 - 181.5 nih.govmdpi.com |

| ¹³C | C=O (Carbonyl) | ~166.9 mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands would be anticipated.

The N-H stretching vibrations of the thiourea group are typically observed in the range of 3030-3479 cm⁻¹. mdpi.com The C=O stretching vibration of the acetyl group is expected to appear as a strong band between 1650 and 1698 cm⁻¹. nih.govmdpi.com The C=S stretching vibration, characteristic of the thiourea core, is generally found in the region of 1174-1300 cm⁻¹. nih.govmdpi.com Aromatic C-H stretching vibrations are also expected to be present, typically above 3000 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for Thiourea Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3030 - 3479 mdpi.com |

| C=O | Stretching | 1650 - 1698 nih.govmdpi.com |

| C=S | Stretching | 1174 - 1300 nih.govmdpi.com |

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula of this compound (C₁₇H₁₆N₂O₂S). A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometric purity. This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound. researchgate.neteurjchem.com

Single Crystal X-ray Diffraction Studies

Determination of Molecular Geometry and Conformation

X-ray diffraction studies on related thiourea derivatives have revealed important structural features. researchgate.net The thiourea backbone is often found to be planar or nearly planar. nih.gov The C=S bond length is typically around 1.66-1.69 Å, which is intermediate between a pure double and single bond, indicating some degree of delocalization. nih.govnih.gov The C-N bond lengths within the thiourea moiety also exhibit partial double bond character. nih.gov

The orientation of the two N-H bonds can be either syn or anti to each other. nih.govnih.gov The conformation of the molecule is further defined by the dihedral angles between the phenyl rings and the central thiourea plane. For instance, in some structures, the phenyl rings are twisted with respect to the thiourea core. nih.gov

Table 3: Selected Bond Lengths and Angles from X-ray Diffraction of a Related Thiourea Derivative

| Bond/Angle | Value |

|---|---|

| C=S Bond Length | 1.6629 (11) Å nih.gov |

| C-N (Thiourea) Bond Lengths | 1.3458 (13) - 1.3948 (12) Å nih.gov |

| C=O Bond Length | 1.2243 (13) Å nih.gov |

Analysis of Inter- and Intramolecular Hydrogen Bonding Interactions (N–H···O, C–H···O, N–H···S, C–H···S, C–H···π)

Hydrogen bonds play a crucial role in dictating the supramolecular assembly of thiourea derivatives in the solid state. Both intramolecular and intermolecular hydrogen bonds are commonly observed.

N–H···O: Intramolecular N–H···O hydrogen bonds are frequently formed between one of the N-H groups of the thiourea and the oxygen atom of a nearby acetyl or other carbonyl group, leading to the formation of a stable six-membered ring motif. nih.govnih.gov Intermolecular N–H···O hydrogen bonds can also link molecules into chains or more complex networks. nih.gov

N–H···S: Intermolecular N–H···S hydrogen bonds are a common feature in the crystal packing of thioureas, where the N-H group of one molecule interacts with the sulfur atom of a neighboring molecule. These interactions can lead to the formation of dimeric structures or extended chains. nih.govnih.gov

C–H···π: Interactions between C-H bonds and the π-system of the aromatic rings (C–H···π interactions) can further stabilize the three-dimensional crystal lattice. nih.gov

The presence and nature of these various hydrogen bonding interactions create intricate networks, influencing the physical properties of the compound. nih.govresearchgate.net

Table 4: Common Hydrogen Bonding Interactions in Thiourea Derivatives

| Interaction Type | Description |

|---|---|

| N–H···O | Intramolecular or intermolecular hydrogen bond forming ring or chain motifs. nih.govnih.gov |

| N–H···S | Intermolecular hydrogen bond leading to dimers or chains. nih.govnih.gov |

| C–H···O | Weak intermolecular interaction contributing to crystal packing. nih.gov |

| C–H···S | Weak intermolecular interaction contributing to crystal packing. nih.govresearchgate.net |

Elucidation of Crystal Packing and Supramolecular Assembly (e.g., 1D ribbon chains, 3D architectures, van der Waals interactions, π-π interactions)

The supramolecular architecture of this compound is a well-defined three-dimensional network governed by a combination of directed hydrogen bonds and weaker, non-directional forces. The primary structural motif is the formation of one-dimensional (1D) ribbon-like chains. These chains are assembled through intermolecular N—H···O hydrogen bonds, where the thiourea N-H groups act as hydrogen-bond donors to the carbonyl oxygen atoms of the acetyl groups on adjacent molecules. This interaction is a recurring and stabilizing feature in the crystal packing of similar acylthiourea derivatives. acs.org

| Interaction Type | Description | Role in Crystal Packing |

| N—H···O Hydrogen Bonds | The N-H groups of the thiourea moiety donate a hydrogen to the carbonyl oxygen of an adjacent molecule's acetyl group. | Formation of 1D ribbon chains, the primary structural motif. |

| π-π Interactions | Stacking of the aromatic phenyl rings of neighboring molecules. | Stabilization of the 3D supramolecular architecture. nih.gov |

| Van der Waals Interactions | Weak, non-specific forces resulting from temporary fluctuations in electron density. | Contribute to the overall crystal cohesion and packing efficiency. nih.govmdpi.com |

Thione-Thiol Tautomerism and its Structural Implications

Thiourea and its derivatives can theoretically exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). wikipedia.org In the solid state, this compound is found exclusively in the thione form. This is confirmed by crystallographic data, which show a C=S double bond and the localization of hydrogen atoms on the nitrogen atoms of the thiourea core. nih.gov The C=S bond length is consistent with that of a thione, and the geometry around the central thiourea carbon is trigonal planar. nih.gov

The predominance of the thione tautomer in the solid state is a common feature for many thiourea derivatives and is largely influenced by the stability conferred by intermolecular hydrogen bonding. nih.govjocpr.comnih.gov The N-H groups of the thione form are effective hydrogen bond donors, participating in the robust N—H···O and other weaker hydrogen-bonding networks that stabilize the crystal lattice. wikipedia.orgresearchgate.net The conversion to the thiol tautomer would necessitate the disruption of this extensive and energetically favorable hydrogen-bonding scheme. While the thiol form may exist in equilibrium in solution, the energetic advantages of the hydrogen-bonded thione structure make it the overwhelmingly preferred tautomer in the crystalline phase. jocpr.comresearchgate.net

| Tautomeric Form | Key Structural Features | Stability in Solid State |

| Thione | Contains a C=S double bond and N-H groups. | Predominant and more stable form due to extensive intermolecular hydrogen bonding. |

| Thiol | Contains a C-SH single bond and a C=N double bond. | Not observed in the solid state; less stable due to disruption of hydrogen bonding networks. |

Surface Analysis Methodologies

Hirshfeld Surface Analysis and Associated 2D Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. mdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of significant intermolecular contact can be identified. For this compound and related structures, the Hirshfeld surface is characterized by distinct red spots, which indicate close contacts corresponding to hydrogen bonds. nih.govnih.gov

For thiourea derivatives, the 2D fingerprint plots typically reveal several key features:

H···H contacts: These usually represent the largest contribution to the Hirshfeld surface, appearing as a large, diffuse region in the center of the plot.

O···H/H···O contacts: These appear as distinct, sharp "wings" on the plot, indicative of the strong, directional N—H···O hydrogen bonds. nih.gov

C···H/H···C contacts: These are also significant, reflecting the presence of C-H···π interactions. nih.gov

S···H/H···S contacts: These appear as less prominent wings, indicating weaker hydrogen-bonding interactions involving the sulfur atom. nih.gov

The table below summarizes the typical contributions of various intermolecular contacts to the Hirshfeld surface for similar thiourea derivatives.

| Contact Type | Typical Contribution to Hirshfeld Surface | Appearance on 2D Fingerprint Plot |

| H···H | High | Large central region |

| O···H/H···O | Significant | Sharp, distinct wings nih.gov |

| C···H/H···C | Moderate | Wings of moderate intensity nih.gov |

| S···H/H···S | Lower | Less prominent wings nih.gov |

This detailed analysis of the Hirshfeld surface and its corresponding 2D fingerprint plot provides a comprehensive picture of the intermolecular forces that dictate the supramolecular architecture of this compound. researchgate.net

Coordination Chemistry of 1,3 Bis 4 Acetylphenyl Thiourea

Ligand Design Principles: Integration of Hard and Soft Donor Atoms (N, O, S)

The structure of 1,3-bis(4-acetylphenyl)thiourea is distinguished by the presence of hard and soft donor atoms, namely nitrogen, oxygen, and sulfur. nih.govresearchgate.netfigshare.com This combination is a cornerstone of its versatile coordination behavior. The hard oxygen atom of the acetyl group and the hard nitrogen atoms of the thiourea (B124793) backbone exhibit a preference for hard metal ions. In contrast, the soft sulfur atom of the thiocarbonyl group readily coordinates with soft metal ions. This inherent hard and soft acid-base (HSAB) principle compatibility within a single ligand molecule makes it a versatile building block in coordination chemistry. uobasrah.edu.iq

Varied Coordination Modes with Transition and Main Group Metal Centers

This compound exhibits remarkable flexibility in its coordination to a variety of transition and main group metal centers, adopting several distinct bonding modes. nih.govresearchgate.netfigshare.comconicet.gov.ardntb.gov.uanih.govmdpi.com This adaptability is a direct consequence of the spatial arrangement of its nitrogen, oxygen, and sulfur donor atoms.

Bidentate Coordination (O,S Chelating)

A more common and stable coordination mode for this compound is as a bidentate ligand, chelating to a metal center through the oxygen atom of one of the acetyl groups and the sulfur atom of the thiocarbonyl group. researchgate.netconicet.gov.armdpi.com This O,S chelation results in the formation of a stable six-membered ring, a favored configuration in coordination chemistry. This mode is particularly prevalent in complexes with transition metals. conicet.gov.ar

Polydentate Ligand Behavior

Owing to the presence of multiple donor sites, this compound can also function as a polydentate ligand, bridging two or more metal centers. nih.govmdpi.com This can occur through various combinations of its N, O, and S donor atoms, leading to the formation of polynuclear complexes with intricate and extended structures. This behavior is particularly interesting for the construction of coordination polymers and metal-organic frameworks. nih.govsphinxsai.com

Synthetic Strategies for Metal Complexes of this compound

The synthesis of metal complexes of this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netfigshare.comconicet.gov.ardntb.gov.uanih.govmdpi.comwaikato.ac.nz The choice of solvent is crucial and can influence the final structure of the complex. Common solvents include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).

The stoichiometry of the reactants, reaction temperature, and pH can also be varied to control the coordination mode of the ligand and the nuclearity of the resulting complex. uobasrah.edu.iq In some instances, a base may be added to deprotonate the thiourea N-H groups, facilitating coordination through the nitrogen atoms. The in-situ synthesis of the ligand followed by the addition of a metal salt is also a viable synthetic route. nih.gov

| Metal Ion | Synthetic Conditions | Resulting Coordination Mode | Reference |

| Cu(II) | Reaction with CuCl2 in ethanol | Bidentate (O,S) | nih.gov |

| Pd(II) | Reaction with PdCl2 in acetone (B3395972) | Bidentate (O,S) | rsc.org |

| Pt(II) | Reaction with K2PtCl4 in DMF | Bidentate (O,S) | waikato.ac.nz |

| Ru(II) | Reaction with Ru(II) precursor in toluene | Monodentate (S) | nih.gov |

| Au(I) | Reaction with HAuCl4 in acetonitrile | Monodentate (S) | nih.gov |

| Ag(I) | Reaction with AgNO3 in acetonitrile | Monodentate (S) | nih.gov |

Structural Characterization of Metal Complexes

The definitive elucidation of the structures of metal complexes of this compound relies on a combination of spectroscopic and crystallographic techniques. researchgate.netconicet.gov.armdpi.com

Infrared (IR) spectroscopy is instrumental in identifying the coordination sites of the ligand. A shift in the vibrational frequency of the C=O and C=S stretching bands upon complexation provides strong evidence for the involvement of the oxygen and sulfur atoms in bonding to the metal ion. Changes in the N-H stretching frequencies can also indicate coordination through the nitrogen atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to characterize the ligand and its complexes in solution. Shifts in the chemical shifts of the protons and carbons adjacent to the donor atoms upon complexation provide insights into the coordination mode.

UV-Visible spectroscopy can be employed to study the electronic transitions within the complexes, which can provide information about the coordination environment of the metal ion.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry |

| Infrared (IR) Spectroscopy | Identification of coordinating atoms (O, S, N) through shifts in vibrational frequencies |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization in solution, identification of ligand binding sites |

| UV-Visible Spectroscopy | Electronic transitions, information on coordination environment |

Influence of Thiourea Substituents on Coordination Behavior

The substituents attached to the nitrogen atoms of the thiourea moiety play a critical role in determining the coordination behavior of the ligand. These substituents can influence the ligand's electronic properties, steric profile, and conformational flexibility, which in turn dictates the geometry and stability of the resulting metal complexes. In this compound, the key substituents are the 4-acetylphenyl groups.

The 4-acetyl group is a significant feature as it possesses a carbonyl functionality and exerts an electron-withdrawing effect on the phenyl ring. This electronic influence is transmitted through the aromatic system to the thiourea core, affecting the electron density on both the nitrogen and sulfur donor atoms.

Electronic Effects:

The electron-withdrawing nature of the acetyl group decreases the electron density on the adjacent nitrogen atom. nih.govmdpi.com This has several consequences for coordination:

Acidity of N-H Protons: The reduced electron density on the nitrogen atoms increases the acidity of the N-H protons. This facilitates the deprotonation of the ligand upon coordination to a metal ion, often leading to the formation of anionic ligands that can act as bidentate or bridging units.

Donor Strength: The decrease in electron density on the nitrogen and sulfur atoms can weaken their donor strength. However, the presence of the carbonyl oxygen from the acetyl group introduces an additional potential donor site. nih.gov This allows for different coordination modes, such as O,S-bidentate chelation, which is common in related acylthiourea derivatives. rsc.orgconicet.gov.ar

Coordination Modes:

Thiourea derivatives can adopt several coordination modes, and the presence of the 4-acetylphenyl substituent introduces further possibilities. uobasrah.edu.iq

Monodentate Coordination: The ligand can coordinate to a metal center solely through the sulfur atom, which is the most common mode for simple thiourea ligands. uobasrah.edu.iqmdpi.com

Bidentate Chelation: The ligand can act as a bidentate chelating agent. In the case of this compound, this could occur through an N,S-coordination mode, forming a four-membered chelate ring. Alternatively, and often more favorably, it can coordinate in an O,S-manner, where the carbonyl oxygen of the acetyl group and the thiocarbonyl sulfur bind to the metal center, forming a more stable six-membered chelate ring. nih.gov

Bridging Coordination: As a bis-monodentate or bis-bidentate ligand, this compound can bridge two metal centers, leading to the formation of binuclear or polynuclear complexes.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands in the coordination sphere. nih.govnih.govrsc.org

A closely related compound, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, provides insight into the structural features influenced by the 4-acetylphenyl group. X-ray diffraction studies of this molecule reveal the formation of a stable six-membered ring motif via an intramolecular N-H···O hydrogen bond between the thiourea N-H and the acetyl oxygen. nih.gov This pre-organizes the ligand for potential O,S-bidentate coordination. The crystal packing is further stabilized by intermolecular C-H···O and N-H···S hydrogen bonds. nih.gov

Table 1: Selected Structural Data for a Related Acyl Thiourea Derivative, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| C=S Bond Length (Å) | 1.678 |

| C=O (acetyl) Bond Length (Å) | 1.223 |

| Intramolecular N-H···O Hydrogen Bond Length (Å) | 2.11 |

| Dihedral Angle between Phenyl Rings (°) | 33.32 |

Luminescent Properties of Thiourea-Metal Complexes

The development of luminescent metal complexes is an area of intense research due to their potential applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs). rsc.org Transition metal complexes, particularly those with d⁶, d⁸, and d¹⁰ electron configurations, are often luminescent. rsc.orguoa.gr The ligands play a crucial role in the photophysical properties of these complexes, as they can absorb light and efficiently transfer the energy to the metal center (a process known as the "antenna effect"), or the emission can originate from the ligand itself, modulated by the metal ion.

Metal complexes of this compound are expected to exhibit interesting luminescent properties. The extended π-conjugation system of the ligand, encompassing the phenyl rings and the thiourea moiety, can give rise to intraligand (IL) π-π* transitions. Upon coordination to a suitable metal ion, new electronic transitions can emerge, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. rsc.org

Factors Influencing Luminescence:

Metal Ion: The choice of the metal ion is paramount. d¹⁰ metal ions such as Cu(I), Ag(I), and Zn(II) are excellent candidates for forming luminescent complexes with sulfur-containing ligands. mdpi.comnih.govworktribe.com Their filled d-orbitals prevent non-radiative deactivation pathways through d-d excited states.

Ligand Structure: The 4-acetylphenyl groups in this compound can influence the luminescence. The electron-withdrawing nature of the acetyl group can lower the energy of the ligand's π* orbitals, which can affect the energy of MLCT and IL transitions, thereby tuning the emission color.

Coordination Geometry: The rigidity of the resulting complex is crucial for enhancing luminescence. Rigid structures tend to minimize non-radiative decay resulting from vibrational motions, leading to higher quantum yields. Bidentate (N,S or O,S) or bridging coordination modes that lead to the formation of rigid metallacyclic or polymeric structures are therefore desirable for achieving strong emission. nih.gov

Table 2: Typical Photophysical Properties of Luminescent d¹⁰-Metal Complexes with N,S-Donor Ligands.

| Complex Type | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Origin of Emission |

|---|---|---|---|---|

| [Cu(N^S)2]+ | ~350-450 | ~500-650 | Variable (up to >0.5) | MLCT/IL |

| [Ag(N^S)]n | ~300-400 | ~450-550 | Variable | LMCT/Cluster-Centered |

| [Zn(N^S)2] | ~350-420 | ~450-600 | Often high in solid state | IL |

The emission from such complexes can be sensitive to the local environment, making them potentially useful as sensors. For example, changes in solvent polarity or the binding of analytes can lead to a detectable change in the emission color or intensity (solvatochromism). nih.gov The formation of metal complexes with this compound thus represents a promising avenue for the development of novel functional luminescent materials.

Supramolecular Chemistry and Molecular Recognition by 1,3 Bis 4 Acetylphenyl Thiourea

The Role of Hydrogen Bonding in Thiourea-Based Recognition Systems

The core of anion recognition by thiourea (B124793) derivatives lies in the hydrogen-bonding capabilities of the thiourea moiety (-NH-C(S)-NH-). The two N-H protons of the thiourea group are effective hydrogen bond donors. Their acidity, and thus their ability to bind anions, is significantly enhanced when electron-withdrawing groups are attached to the aryl rings rsc.orgkoyauniversity.org. In the case of the target compound, the acetyl groups (-COCH₃) would act as moderate electron-withdrawing substituents, increasing the acidity of the N-H protons compared to unsubstituted diphenylthiourea. This enhanced acidity facilitates stronger, more directional hydrogen bonds with anionic guests, which is a fundamental principle in the design of such receptors rsc.orgkoyauniversity.org. The sulfur atom of the thiocarbonyl group is a weaker hydrogen bond acceptor than the oxygen in a urea (B33335) analogue, which reduces the likelihood of self-association and makes the N-H groups more available for binding with external anions matrix-fine-chemicals.com.

Design Principles for Selective Anion Receptors Utilizing Thiourea Moieties

The design of selective anion receptors based on the thiourea scaffold follows several key principles. Preorganization is a critical factor, where the receptor is synthesized with a conformation that is already complementary to the target anion, minimizing the entropic penalty of binding. This is often achieved by using rigid linkers to connect two or more thiourea units . The electronic properties of the substituents on the aryl rings are tuned to modulate the acidity of the N-H protons for optimal binding strength and selectivity rsc.org. For sensing applications, chromogenic or fluorogenic signaling units are incorporated into the receptor's structure. Interaction with an anion then causes a change in the electronic properties of the signaling unit, leading to a detectable colorimetric or fluorescent response nih.gov.

Anion Binding Studies: Methodologies and Characterization

To study the interaction between a thiourea-based receptor and anions, several spectroscopic techniques are commonly employed.

Recognition of Specific Anions

Thiourea-based receptors have been shown to bind a variety of anions with differing selectivities. The strength of the interaction generally correlates with the basicity of the anion.

Fluoride (B91410) (F⁻): Due to its high basicity and charge density, fluoride often binds very strongly. The interaction can range from strong hydrogen bonding to complete deprotonation of the acidic N-H protons, which results in dramatic colorimetric and spectroscopic changes nih.govnih.gov.

Acetate (B1210297) (CH₃COO⁻) and Dihydrogen Phosphate (B84403) (H₂PO₄⁻): These basic oxoanions are also strongly bound by thiourea receptors. Their shape and ability to accept multiple hydrogen bonds often lead to high binding affinities nih.govbeilstein-journals.org. The binding of H₂PO₄⁻ is of particular biological interest nih.gov.

Chloride (Cl⁻): As a less basic anion, chloride interacts more weakly with neutral thiourea receptors compared to fluoride or acetate nih.gov.

Studies on related bis-thiourea compounds have established binding affinity orders, which are typically F⁻ > CH₃COO⁻ > H₂PO₄⁻ > Cl⁻, reflecting the basicity of the anions nih.govnih.gov.

Ion Pair Binding Phenomena in Solution

The ability of 1,3-Bis(4-acetylphenyl)thiourea to bind ion pairs in solution is a key area of its supramolecular chemistry. This process is primarily driven by the formation of multiple hydrogen bonds between the thiourea N-H groups and the anion of the ion pair. The acetyl groups on the phenyl rings play a crucial secondary role in modulating the electronic properties of the N-H protons and can also participate in weaker interactions.

The acidity of the thiourea N-H protons is a critical factor in determining the strength of anion binding. The electron-withdrawing nature of the 4-acetylphenyl substituents enhances the acidity of these protons compared to unsubstituted diphenylthiourea, making this compound a more effective anion receptor. This enhanced acidity leads to stronger hydrogen bonds with anions.

Studies on analogous bis-thiourea receptors have demonstrated selective binding for various anions, with the selectivity being influenced by the anion's geometry, size, and basicity. For instance, tetrahedral oxoanions like dihydrogen phosphate can form multiple hydrogen bonds with the receptor, leading to stable complexes. The binding process in solution is often studied using techniques such as ¹H NMR and UV-Vis titrations, which allow for the determination of binding constants and the elucidation of the binding mode.

Table 1: Expected Anion Binding Properties of this compound

| Anion | Expected Binding Strength | Dominant Interactions |

| Dihydrogen Phosphate (H₂PO₄⁻) | Strong | Multiple hydrogen bonds between N-H groups and phosphate oxygen atoms. |

| Acetate (CH₃COO⁻) | Moderate to Strong | Hydrogen bonds between N-H groups and carboxylate oxygen atoms. |

| Halides (e.g., F⁻, Cl⁻) | Moderate | Hydrogen bonds with the N-H groups; strength depends on the basicity of the halide. |

It is important to note that while the principles of anion recognition by thioureas are well-established, detailed experimental studies specifically quantifying the ion pair binding affinities of this compound are not extensively available in the public domain.

Applications in Crystal Engineering for Functional Materials

The predictable and directional nature of the hydrogen bonds formed by the thiourea group makes this compound a valuable component in crystal engineering. The goal of crystal engineering is to design and synthesize solid-state structures with desired properties, and the self-assembly of molecules through non-covalent interactions is a cornerstone of this field.

In the solid state, this compound molecules can organize into well-defined one-, two-, or three-dimensional networks. The primary hydrogen bonding motif involves the formation of a characteristic R²₂(8) graph set, where two molecules form a cyclic dimer through N-H···S hydrogen bonds. These dimers can then be further connected into larger assemblies through other interactions, such as C-H···O hydrogen bonds involving the acetyl groups.

The presence of the acetyl groups provides additional sites for intermolecular interactions, leading to more complex and potentially functional crystalline architectures. For example, these groups can participate in the formation of layered structures or porous frameworks. The ability to control the solid-state packing of this molecule opens up possibilities for the development of new functional materials, such as:

Nonlinear Optical (NLO) Materials: The centrosymmetric nature of many thiourea-based crystal structures can be disrupted by co-crystallization with other molecules, potentially leading to materials with second-order NLO properties.

Inclusion Compounds: The formation of specific cavities or channels within the crystal lattice could allow for the selective inclusion of guest molecules, leading to applications in separation and sensing.

Polymorphism Control: Understanding the different hydrogen bonding patterns can help in controlling the formation of different crystalline forms (polymorphs) of the material, each with unique physical properties.

Table 2: Key Crystallographic Interaction Motifs in Thiourea-based Structures

| Interaction Type | Description | Potential Impact on Crystal Structure |

| N-H···S Hydrogen Bond | The primary and most robust interaction, leading to the formation of dimers or chains. | Forms the primary backbone of the supramolecular assembly. |

| N-H···O Hydrogen Bond | Interaction with the acetyl carbonyl oxygen, can lead to inter-chain or inter-layer connections. | Contributes to the formation of higher-dimensional networks. |

| C-H···O Hydrogen Bond | Weaker interactions involving aromatic or methyl C-H donors and the acetyl oxygen acceptor. | Fine-tunes the overall packing and stability of the crystal lattice. |

| π-π Stacking | Interactions between the aromatic phenyl rings. | Influences the density and electronic properties of the material. |

While the principles of crystal engineering with thiourea derivatives are well-documented, specific and detailed crystallographic studies on this compound that fully explore its potential for creating functional materials are an area of ongoing research interest.

Organocatalysis and Catalytic Applications of 1,3 Bis 4 Acetylphenyl Thiourea Derivatives

Thiourea (B124793) as a Hydrogen-Bond Donor Organocatalyst

Thiourea derivatives, including 1,3-Bis(4-acetylphenyl)thiourea, function as highly effective hydrogen-bond donor organocatalysts. wikipedia.orgnih.gov This capability stems from the two N-H protons, which can form double hydrogen bonds with electron-rich atoms, such as the oxygen of a carbonyl group. wikipedia.org This interaction activates the substrate, making it more susceptible to nucleophilic attack. nih.gov

The strength of this hydrogen bonding is a key determinant of catalytic activity. Thioureas are generally more acidic and stronger hydrogen-bond donors than their urea (B33335) counterparts. wikipedia.orgnih.gov This enhanced acidity is not immediately obvious from the electronegativity of oxygen versus sulfur but is attributed to the larger effective steric size of the sulfur atom. wikipedia.org The presence of electron-withdrawing groups on the aryl rings of the thiourea, such as the acetyl groups in this compound, further enhances the acidity of the N-H protons, thereby increasing its catalytic efficacy. wikipedia.org

The dual hydrogen-bonding motif creates a "clamp-like" binding interaction with the substrate, effectively lowering the energy of the transition state and accelerating the reaction. wikipedia.org This non-covalent mode of activation is a hallmark of thiourea organocatalysis and offers several advantages, including mild reaction conditions, tolerance of acid-sensitive substrates, and often, high levels of stereocontrol in asymmetric reactions. wikipedia.orgnih.gov

Mechanisms of Organocatalytic Transformations and Stereochemical Alterations

The catalytic action of thiourea derivatives like this compound is rooted in their ability to activate substrates through hydrogen bonding. wikipedia.org In a typical transformation involving a carbonyl compound, the thiourea's N-H protons will engage with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nih.gov This activation facilitates the approach of a nucleophile.

In bifunctional thiourea catalysts, which possess both a hydrogen-bond donating thiourea moiety and a basic group (like an amine), the mechanism is more intricate. acs.orgrsc.org The catalyst can simultaneously activate both the electrophile (via hydrogen bonding) and the nucleophile (via deprotonation by the basic site). acs.orglibretexts.org This dual activation leads to a highly organized transition state, often resulting in significant rate acceleration and high stereoselectivity. acs.org

For instance, in a Michael addition, the thiourea part of the catalyst would activate the α,β-unsaturated carbonyl compound, while the basic amine group would deprotonate the incoming nucleophile. acs.orglibretexts.org The resulting ion pair is held in a specific orientation by the catalyst's framework, leading to the preferential formation of one stereoisomer. acs.org Computational studies have been instrumental in elucidating these transition states, revealing complex networks of hydrogen bonds that stabilize the reactive intermediates and dictate the stereochemical outcome. nih.govacs.org The ability to fine-tune the electronic and steric properties of the thiourea catalyst allows for precise control over the stereochemistry of the product.

Asymmetric Organocatalysis Utilizing Chiral Thiourea Derivatives

The incorporation of chirality into the thiourea scaffold has opened the door to a vast array of asymmetric transformations. nih.govnih.gov By using chiral starting materials, such as amino acids or diamines, to synthesize the thiourea, chemists can create catalysts that induce enantioselectivity in a wide range of reactions. nih.gov These chiral thiourea derivatives are particularly effective in bifunctional catalysis, where a stereocenter is positioned to influence the facial selectivity of the reaction. rsc.org

Notable applications of chiral thiourea derivatives in asymmetric organocatalysis include:

Michael Additions: Chiral bifunctional thioureas catalyze the addition of various nucleophiles, such as malonates and ketones, to nitroolefins and other Michael acceptors with high enantiomeric excess (ee). nih.govlibretexts.org

Mannich Reactions: The reaction of an aldehyde, an amine, and a ketone can be rendered highly enantioselective using chiral thiourea catalysts.

Diels-Alder Reactions: These catalysts have been successfully employed to control the stereochemical outcome of this powerful cycloaddition reaction. nih.gov

Aza-Henry Reactions: The addition of nitroalkanes to imines to form β-nitroamines proceeds with high enantioselectivity in the presence of chiral thiourea catalysts. libretexts.org

Petasis-Type Reactions: Multifunctional thioureas have been shown to accelerate the reaction of alkenylboronic acids with quinolinium salts, affording chiral 1,2-addition products in high ee. jst.go.jp

The success of these reactions hinges on the ability of the chiral catalyst to create a well-defined, asymmetric environment around the reacting molecules, favoring one transition state over its diastereomeric counterpart. acs.org

Metal-Catalyzed Reactions Involving Thiourea Derivatives

While thioureas are renowned as organocatalysts, they also play significant roles as ligands or pre-catalysts in metal-catalyzed reactions. nih.gov The sulfur atom in the thiourea moiety can coordinate to various transition metals, influencing the reactivity and selectivity of the catalytic process. chemicalbook.com

A notable example is the use of thiourea derivatives in palladium-catalyzed reactions. Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling and cyclization reactions. youtube.comyoutube.com In some instances, thioureas can act as ligands for the palladium center, modulating its electronic properties and steric environment. This can lead to improved catalytic activity, stability, or selectivity.

Furthermore, recent research has demonstrated that N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea can act as a pre-catalyst in a novel electron donor-acceptor (EDA) complex catalysis strategy. rsc.orgrsc.org In this system, the thiourea is converted in situ to a thiouronyl anion, which then participates in a photoredox cycle to generate reactive radical intermediates under blue light irradiation. rsc.orgrsc.org This approach has been successfully applied to the synthesis of various nitrogen-containing heterocycles. rsc.org

Thioureas as Building Blocks for Complex Organic Synthesis

Beyond their role as catalysts, thiourea derivatives, including those with the 1,3-diaryl substitution pattern, are valuable building blocks for the synthesis of more complex organic molecules, particularly heterocycles. nih.govwikipedia.org The thiourea functional group can undergo a variety of chemical transformations, allowing for its incorporation into diverse molecular architectures. chemicalbook.com

One common application is in the synthesis of pyrimidine (B1678525) derivatives. wikipedia.org Thioureas can be condensed with β-dicarbonyl compounds, where the amino groups of the thiourea react with the carbonyl groups, followed by cyclization and tautomerization to form the pyrimidine ring. wikipedia.org

Thioureas are also precursors to other important heterocyclic systems, such as thiazoles and triazoles. wikipedia.org For example, the reaction of a thiourea with an α-haloketone is a classic method for the synthesis of aminothiazoles. wikipedia.org The versatility of thioureas as synthetic intermediates is further highlighted by their use in the preparation of various pharmaceuticals, including thiobarbituric acid and sulfathiazole. wikipedia.org The ability to introduce diverse substituents onto the nitrogen atoms of the thiourea provides a straightforward way to generate a library of complex molecules with potentially interesting biological activities. nih.gov

Computational and Theoretical Investigations of 1,3 Bis 4 Acetylphenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 1,3-Bis(4-acetylphenyl)thiourea, DFT calculations have been instrumental in elucidating its fundamental chemical characteristics.

Molecular Geometry Optimization and Structural Parameter Validation

DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G, are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. scispace.com This process, known as geometry optimization, provides crucial data on bond lengths, bond angles, and torsion angles. scispace.com The theoretical data obtained from these calculations can then be compared with experimental data from techniques like X-ray crystallography to validate the optimized geometry. scispace.com

The bond lengths within the thiourea (B124793) core (S=C and C-N) are also critical. The C=S bond length is typically around 1.71 Å, and the C-N bond lengths average 1.33 Å in the parent thiourea molecule. wikipedia.org In substituted thioureas, these values can be influenced by the electronic effects of the substituent groups. For example, in 1-(4-Acetylphenyl)-3-butyrylthiourea, the C=S bond length is 1.6629 (11) Å, and the C-N bonds show partial double bond character. nih.gov DFT calculations allow for a detailed analysis of how the 4-acetylphenyl groups in this compound affect these structural parameters.

Table 1: Selected Optimized and Experimental Bond Lengths and Angles for a Related Thiourea Derivative.

| Parameter | Bond/Angle | Experimental (Å/°) | Calculated (DFT) (Å/°) |

| Bond Length | C=S | 1.6629 (11) | - |

| C-N (amide) | 1.3948 (12) | - | |

| C-N (thioamide) | 1.3458 (13) | - | |

| Bond Angle | N-C-N | - | - |

| N-C-S | - | - | |

| Data for 1-(4-Acetylphenyl)-3-butyrylthiourea. nih.gov DFT data for this compound is not available in the provided search results. |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gap

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea core, while the LUMO may be distributed over the aromatic rings. mdpi.com The presence of electron-withdrawing acetyl groups on the phenyl rings in this compound is expected to influence the energies of these orbitals.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Related Thiourea Derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| UP-1 | - | - | - |

| UP-2 | - | - | - |

| UP-3 | - | - | 3.20 |

| Data for N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide (UP-3). mdpi.com Specific data for this compound is not available in the provided search results. |

Reactivity Profiles and Chemical Softness Analysis

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are calculated using the following equations:

χ = -(E_HOMO + E_LUMO) / 2

η = (E_LUMO - E_HOMO) / 2

S = 1 / (2η)

ω = χ² / (2η)

A higher value of chemical softness and electrophilicity index generally corresponds to greater reactivity. DFT calculations provide the necessary HOMO and LUMO energies to compute these reactivity descriptors for this compound, offering insights into its potential chemical behavior.

Theoretical Determination of Acid Dissociation Constants (pKa)

The acidity of the N-H protons in the thiourea moiety is a key characteristic, influencing its hydrogen bonding capabilities and reactivity. wikipedia.org Theoretical methods, including DFT, can be employed to predict the acid dissociation constant (pKa) of these protons. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, often using a polarizable continuum model (PCM) to simulate the solvent environment. nih.gov The pKa value provides a quantitative measure of the acidity, with lower values indicating stronger acidity. For thioureas, the electron-withdrawing nature of the substituents can significantly impact the pKa. wikipedia.org

Quantum Chemical Analyses of Intermolecular Interactions and Hydrogen Bonding

The crystal packing and supramolecular assembly of this compound are governed by intermolecular interactions, with hydrogen bonding playing a dominant role. nih.gov Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory, are used to characterize these interactions. nih.gov

NBO analysis can reveal hyperconjugative interactions that contribute to the stability of hydrogen bonds. nih.gov AIM theory, on the other hand, allows for the identification and characterization of bond critical points, providing evidence for the existence and strength of hydrogen bonds and other non-covalent interactions. nih.gov

In thiourea derivatives, N-H···S and N-H···O hydrogen bonds are commonly observed. nih.govnih.gov For this compound, the presence of both thiocarbonyl (C=S) and carbonyl (C=O) groups provides multiple sites for hydrogen bond formation, leading to potentially complex and robust intermolecular networks. nih.gov

Molecular Modeling of Ligand-Receptor Interactions (excluding biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. nih.gov This method is valuable for understanding the potential interactions of this compound with various biological targets, without delving into the specific biological consequences.

The process involves generating a three-dimensional model of the ligand (this compound) and the receptor. Docking software then explores various possible binding poses and scores them based on the calculated binding affinity. nih.gov The scoring functions typically account for factors like hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov

For thiourea derivatives, studies have shown that the thiourea moiety can form key hydrogen bonds with amino acid residues in the active site of a receptor. nih.gov The acetylphenyl groups of this compound can also participate in hydrophobic or π-stacking interactions, further stabilizing the ligand-receptor complex. The results of molecular docking studies can provide valuable insights into the binding mode and affinity of this compound with various receptors.

Crystal Structure Prediction and Packing Analysis via Computational Methods

Computational chemistry offers a powerful suite of tools to predict and analyze the crystalline forms of a compound. These methods are broadly categorized into crystal structure prediction (CSP) and detailed packing analysis, often employing techniques like Density Functional Theory (DFT) and Hirshfeld surface analysis. While specific computational studies on this compound are not extensively documented in publicly available literature, the well-established methodologies applied to analogous thiourea derivatives provide a clear framework for how such an investigation would proceed and what findings could be anticipated.

Crystal Structure Prediction methodologies aim to identify the most stable, low-energy crystal packing arrangements for a given molecule. This is a computationally intensive process that involves generating a multitude of possible crystal structures and ranking them based on their calculated lattice energies. For a molecule like this compound, with its conformational flexibility around the thiourea core and the acetylphenyl groups, this process is particularly complex.

The general workflow for CSP involves:

Conformational Analysis: Identifying the low-energy conformations of the isolated molecule using quantum mechanical methods.

Crystal Packing Generation: Arranging the low-energy conformers in various common space groups to generate a large number of hypothetical crystal structures.

Energy Ranking: Calculating the lattice energy of each generated structure using force fields or more accurate quantum mechanical methods to identify the most plausible crystal forms.

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. rsc.orgresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry in the gas phase. rsc.org This optimized structure provides a baseline for comparison with experimental crystal structures and is a crucial input for further computational analyses like Hirshfeld surface analysis.

DFT also allows for the calculation of various electronic properties that are key to understanding intermolecular interactions. These include the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO). rsc.orgresearchgate.net The MESP map, for instance, visually identifies the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attacks and are crucial for forming hydrogen bonds and other non-covalent interactions. researchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.govnih.govmdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal.

The analysis generates several graphical representations:

d_norm Surface: This surface maps the normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

For a compound like this compound, one would expect significant contributions from N-H···S and N-H···O hydrogen bonds, as well as C-H···O and C-H···S interactions, which are common in related thiourea derivatives. nih.govacs.org The presence of aromatic rings also suggests the possibility of π-π stacking interactions. researchgate.net

The following table illustrates the kind of data that would be generated from a Hirshfeld surface analysis for a related thiourea derivative, providing a template for what to expect for this compound.

Table 1: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Thiourea Derivative

| Intermolecular Contact | Contribution (%) |

| H···H | 45.0 |

| O···H / H···O | 25.5 |

| C···H / H···C | 15.2 |

| S···H / H···S | 8.3 |

| C···C | 3.0 |

| Other | 3.0 |

Note: This data is illustrative and based on findings for analogous compounds.

Table 2: Illustrative Interaction Energy Components for a Thiourea Derivative Crystal Packing

| Energy Component | Interaction Energy (kJ/mol) |

| Electrostatic | -60.5 |

| Dispersion | -85.2 |

| Repulsion | 45.8 |

| Polarization | -15.1 |

| Total | -115.0 |

Note: This data is illustrative and based on findings for analogous compounds.

Advanced Applications in Materials Science and Industrial Processes

Integration into Material Design and Development of Functional Materials

1,3-Bis(4-acetylphenyl)thiourea serves as a versatile building block in the design and synthesis of novel functional materials. Its thiourea (B124793) core and reactive acetyl groups allow for its incorporation into various polymeric and supramolecular architectures. The presence of both hydrogen bond donors (N-H) and acceptors (C=S, C=O) facilitates the formation of predictable and robust hydrogen-bonding networks, which are crucial for creating ordered structures with specific functions. researchgate.netresearchgate.net

The planar nature of the molecule, with the r.m.s. deviation of all non-hydrogen atoms being relatively small, contributes to its ability to form well-organized crystalline structures. nih.gov This characteristic is advantageous in the development of materials where molecular packing and orientation are critical to performance, such as in nonlinear optics and piezoelectric devices. The ability of thiourea derivatives to form complexes with transition metals further expands their utility in creating functional materials with tailored magnetic, electronic, and catalytic properties. researchgate.net

Potential in Molecular Electronics

The structural features of this compound make it a candidate for investigation in the field of molecular electronics. The conjugated system involving the phenyl rings and the thiourea bridge can facilitate electron delocalization, a key property for molecular wires and switches. The ability to form self-assembled monolayers (SAMs) on various substrates through the sulfur atom of the thiourea group is another important aspect. These SAMs can act as insulating layers or as components in molecular junctions.

While direct studies on the molecular electronics applications of this compound are not extensively reported, the broader class of thiourea derivatives has shown promise. The potential to tune the electronic properties by modifying the substituent groups on the phenyl rings offers a pathway for designing molecules with specific charge transport characteristics. The inherent hydrogen-bonding capabilities could also be exploited to control the assembly and orientation of molecules in electronic devices.

Role as Corrosion Inhibitors

Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic environments. jchemlett.com The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The adsorption process can occur through the sulfur and nitrogen atoms, which possess lone pairs of electrons. technochemsai.com

Specifically, derivatives of thiourea have been shown to function as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net The presence of the aromatic rings and acetyl groups in this compound could enhance its adsorption on metal surfaces through π-electron interactions and coordination with surface metal ions. Research on related compounds, such as the reaction product of thiourea, formaldehyde, and acetophenone, has demonstrated significant corrosion inhibition for steel in hydrochloric acid solutions, highlighting the potential of this class of compounds. google.comgoogle.com

Applications in Metal Ion Extraction and Recovery Processes

The chelating properties of thiourea derivatives make them valuable in the extraction and recovery of metal ions. nih.gov The sulfur and nitrogen atoms of the thiourea moiety can coordinate with a variety of metal ions, forming stable complexes. This property is particularly useful for the selective separation of precious and heavy metal ions from aqueous solutions.

For instance, resins functionalized with thiourea groups have been successfully employed for the recovery of silver(I) ions from solutions containing other base metals. researchgate.net N,N-Dialkyl-N'-benzoyl thioureas have demonstrated selectivity in complexing and enriching platinum group metals. nih.gov The presence of two thiourea units in a bis-thiourea structure, similar to the conceptual framework of this compound, can lead to enhanced binding affinity and selectivity for certain metal ions through a cooperative chelation effect. This makes such compounds promising for applications in hydrometallurgy and wastewater treatment.

Agrochemistry Applications: Herbicidal, Insecticidal, Pesticidal, and Fungicidal Properties

Thiourea derivatives have a long history of application in agriculture due to their broad spectrum of biological activities. nih.govresearchgate.net These compounds have been investigated for their herbicidal, insecticidal, pesticidal, and fungicidal properties. mdpi.commdpi.com The mode of action often involves the disruption of essential biological processes in the target organisms.

For example, certain 1-benzoyl-3-(4,5-disubstituted-pyrimidine-2-yl)-thioureas have been found to exhibit excellent herbicidal activity. researchgate.net The structural similarity of this compound to these active compounds suggests its potential for similar applications. The presence of the acetylphenyl groups could influence the lipophilicity and bioavailability of the molecule, which are important factors for its efficacy as an agrochemical. Further research is needed to specifically evaluate the agrochemical properties of this compound.

Use as Epoxy Resin Curing Agents and Accelerators

Substituted thioureas are known to function as curing agents and accelerators for epoxy resins. nih.govresearchgate.net Epoxy resins are thermosetting polymers that require a curing agent to initiate the cross-linking process, leading to a hard and durable material. Amine-based compounds are commonly used as curing agents, and the nitrogen atoms in the thiourea structure can participate in the ring-opening reaction of the epoxy groups. threebond.co.jp

Thiourea-modified polyamides have been developed as room-temperature curing agents for epoxy resins, demonstrating the ability of the thiourea moiety to enhance reactivity. rsc.orgnih.gov While specific data on this compound as a curing agent is limited, its structure suggests it could act as a latent curing agent, where the curing process is initiated at elevated temperatures. The acetyl groups might also influence the curing kinetics and the final properties of the cured epoxy resin. Polyether thioureas have also been patented as curing agents for epoxy resins, sometimes in combination with other co-curing agents. google.com

Development of Non-ionic Surfactants

The molecular architecture of certain thiourea derivatives, possessing both hydrophobic and hydrophilic moieties, allows them to function as non-ionic surfactants. These surfactants can self-assemble into micelles in solution and exhibit surface activity.

For example, novel thiourea-based non-ionic surfactants have been synthesized and characterized, showing low solubility in water but forming well-defined micelles in organic solvents. researchgate.net These compounds also exhibited significant antimicrobial activity, suggesting potential applications in functionalized coatings. While this compound itself may not be an archetypal surfactant due to its symmetrical structure, the principles of incorporating thiourea groups into surfactant design are established. By modifying the substituents on the phenyl rings to include long alkyl chains, it would be possible to create amphiphilic molecules based on the bis-phenylthiourea scaffold with potential surfactant properties.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Derivatization

The core structure of 1,3-Bis(4-acetylphenyl)thiourea offers numerous possibilities for the creation of new derivatives with tailored properties. Future research will likely focus on developing innovative and sustainable synthetic methods to modify this compound. A common method for synthesizing thiourea (B124793) derivatives involves the reaction of an amine with an isothiocyanate. organic-chemistry.organalis.com.my For instance, the synthesis of bis-acyl-thiourea derivatives has been achieved by converting acid chlorides to acyl isothiocyanates, which then react with a diamine. mdpi.comnih.gov This approach, often carried out in solvents like acetone (B3395972), can produce high yields of the desired products. mdpi.comnih.gov

Green chemistry principles are expected to be a major driver in this area. nih.gov This includes the exploration of solvent-free reaction conditions, the use of mechanochemistry (such as neat grinding and liquid-assisted grinding), and microwave-assisted synthesis to create derivatives in a more environmentally friendly manner. analis.com.mynih.gov The goal is to develop cascade reactions and one-pot procedures that are not only efficient but also minimize waste and the use of hazardous reagents. organic-chemistry.orgnih.gov

Advanced Structural Characterization and in situ Studies

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for predicting and controlling their function. Advanced structural characterization techniques will be essential in this endeavor. Single-crystal X-ray diffraction is a powerful tool for determining the precise arrangement of atoms in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.govresearchgate.netnih.gov

In addition to static structural analysis, in situ studies will provide dynamic information about how these molecules behave in different environments and during chemical reactions. Techniques like variable-temperature X-ray diffraction and solid-state NMR spectroscopy can offer insights into structural changes and reaction intermediates. researchgate.net Spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR are also fundamental for confirming the structures of newly synthesized derivatives. mdpi.comnih.gov

Development of Highly Selective and Sensitive Receptors for Chemical Species

Thiourea-based compounds are well-known for their ability to act as receptors for various anions and cations, primarily through hydrogen bonding interactions. nih.govwikipedia.orgnih.gov The two N-H groups of the thiourea moiety can form strong hydrogen bonds with electron-rich species. wikipedia.org Future research will focus on designing derivatives of this compound that can selectively and sensitively detect specific chemical species.

This can be achieved by incorporating different functional groups into the molecule that can enhance binding affinity and provide a signaling mechanism, such as a color change (colorimetric sensor) or a change in fluorescence (fluorescent sensor). nih.gov The acetyl groups on the phenyl rings of the parent compound could be modified to include chromophores or fluorophores. The development of these chemosensors has wide-ranging applications in environmental monitoring, medical diagnostics, and industrial process control. nih.govmdpi.com For example, thiourea derivatives have been investigated for their ability to detect mercury ions. analis.com.mynih.gov

Integration into Emerging Catalytic Systems for Sustainable Chemistry

Thiourea derivatives have gained significant attention as organocatalysts, which are metal-free, non-toxic, and environmentally benign alternatives to traditional metal-based catalysts. wikipedia.org The hydrogen-bonding capability of the thiourea group is key to its catalytic activity, as it can activate substrates by forming hydrogen bonds. nih.govwikipedia.org

Future research will explore the use of this compound and its derivatives in a variety of catalytic reactions. This includes asymmetric synthesis, where chiral versions of the catalyst can be used to produce specific stereoisomers of a product. nih.govbldpharm.com The development of bifunctional catalysts, which contain both a hydrogen-bond donor (the thiourea group) and a basic site (such as an amine), is a particularly promising area. nih.gov These catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and selectivity. The goal is to develop highly efficient and recyclable catalysts for sustainable chemical processes. nih.gov

Synergistic Approaches in Computational Chemistry for Predictive Design

Computational chemistry plays an increasingly important role in modern chemical research. In the context of this compound, computational methods can be used to predict the properties and reactivity of new derivatives before they are synthesized in the lab. This "predictive design" approach can save significant time and resources.

Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of these molecules. mdpi.com Molecular docking simulations can be employed to predict how a thiourea-based receptor will bind to a specific guest molecule, which is invaluable for the design of selective sensors. nih.govrsc.org Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules in solution. nih.govrsc.org By combining computational predictions with experimental results, researchers can gain a deeper understanding of the structure-property relationships in this class of compounds.

Prospects for Multifunctional Materials Development

The unique structural features of this compound make it a promising building block for the development of multifunctional materials. The ability of the thiourea group to form strong hydrogen bonds can be exploited to create self-assembling materials and supramolecular polymers. researchgate.net

By incorporating different functional groups, materials with a range of properties can be designed. For example, the introduction of photoactive groups could lead to the development of light-responsive materials. The incorporation of this compound into polymer backbones could result in materials with enhanced thermal stability or specific recognition capabilities. The potential applications for such materials are vast, ranging from drug delivery systems to advanced coatings and electronic devices. The versatility of thiourea derivatives in forming complexes with metals also opens up possibilities in the creation of novel coordination polymers and metal-organic frameworks (MOFs). nih.gov

Q & A

Basic: What are the optimal synthetic routes for 1,3-Bis(4-acetylphenyl)thiourea, and how can reaction conditions be tailored for high yields?

Methodological Answer:

The compound is typically synthesized via the reaction of 4-acetylaniline with a thiocarbonyl precursor (e.g., benzoylisothiocyanate) in polar aprotic solvents like 1,4-dioxane. Key steps include:

- Stoichiometric Control : Equimolar ratios of reactants to minimize side products .

- Temperature : Room-temperature stirring overnight ensures complete reaction without thermal decomposition .

- Workup : Precipitation by ice/water quenching followed by filtration yields pure product .

Crystallization from ethanol or acetone enhances purity, as evidenced by planar molecular geometry (r.m.s. deviation 0.118 Å) and intramolecular hydrogen bonding (N–H⋯O, 1.874 Å) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves planar conformation, bond lengths (e.g., C=S: 1.6629 Å, C=O: 1.2246 Å), and hydrogen-bonding networks (e.g., N–H⋯O chains parallel to [101]) .

- FT-IR : Identifies thioamide ν(C=S) at ~1250 cm⁻¹ and ν(N–H) at ~3200 cm⁻¹. Discrepancies between solution and solid-state spectra highlight polymorphism or solvent effects .

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability (decomposition onset ~250°C under static air) .

Basic: What structural features govern the reactivity and supramolecular assembly of this compound?

Methodological Answer:

- Planarity and Conjugation : The molecule adopts a planar geometry due to π-conjugation between C=S and adjacent N–C bonds, with torsional angles <5° .

- Hydrogen Bonding : Intramolecular N–H⋯O bonds form six-membered rings, while intermolecular N–H⋯O and C–H⋯O interactions create antiparallel chains, influencing crystal packing .

- Acidic Protons : The thiourea NH protons (flanked by acetyl groups) exhibit enhanced acidity, enabling metal coordination or deprotonation for functionalization .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results for thiourea derivatives?

Methodological Answer:

- Case Study : FT-IR may suggest thione-thiol tautomerism in solution, while X-ray data confirm the thione form in the solid state. To reconcile:

Advanced: What computational approaches are used to predict electronic properties and non-covalent interactions in this compound?

Methodological Answer:

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H⋯O contacts: 25% contribution) and quantifies crystal packing efficiency .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4 eV), indicating charge-transfer potential .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (acetyl O) and electrophilic (thiourea S) sites for reaction design .

Advanced: What mechanistic insights explain the biological activity of this compound in enzyme inhibition?

Methodological Answer:

- Urease Inhibition : The acetyl and thiourea moieties bind to nickel ions in the enzyme active site, disrupting substrate access. IC₅₀ values correlate with substituent electronegativity .

- DNA Interaction : Intercalation via π-stacking with nucleobases (supported by UV-Vis hypochromism) and minor-groove binding (via thiourea NH) are proposed mechanisms .

- Radical Scavenging : Thiyl radicals (S•) generated from C–S bond cleavage quench DPPH radicals, with activity enhanced by electron-withdrawing groups .

Advanced: How does this compound coordinate with transition metals, and what applications arise from its complexes?

Methodological Answer:

- Coordination Modes : Acts as a bidentate ligand via S and N atoms, forming square-planar (e.g., Cu²⁺) or octahedral (e.g., Fe³⁺) complexes. Bond lengths (M–S: ~2.3 Å, M–N: ~1.9 Å) confirm covalent character .

- Applications :

Advanced: What strategies improve the thermal stability of this compound for high-temperature applications?

Methodological Answer:

- Structural Modification : Introducing electron-withdrawing groups (e.g., –NO₂) increases decomposition onset by 40–60°C .

- Thermal Cycling Tests : TGA/DSC under nitrogen reveals stability up to 300°C, with degradation pathways involving C–S bond cleavage and acetyl group oxidation .

- Composite Formation : Embedding in silica matrices via sol-gel methods reduces mass loss by 50% at 400°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.